molecular formula C9H17Cl2N3O2 B14722380 1,3-Bis(1-chloro-2-methylpropan-2-yl)-1-nitrosourea CAS No. 13907-66-9

1,3-Bis(1-chloro-2-methylpropan-2-yl)-1-nitrosourea

Katalognummer: B14722380
CAS-Nummer: 13907-66-9
Molekulargewicht: 270.15 g/mol
InChI-Schlüssel: HVMPERYAKFEPQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis(1-chloro-2-methylpropan-2-yl)-1-nitrosourea is a chemical compound known for its unique structure and properties It is characterized by the presence of two 1-chloro-2-methylpropan-2-yl groups attached to a nitrosourea core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(1-chloro-2-methylpropan-2-yl)-1-nitrosourea typically involves the reaction of 1-chloro-2-methylpropan-2-ylamine with nitrosyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of efficient catalysts, temperature control, and purification techniques to obtain high yields and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(1-chloro-2-methylpropan-2-yl)-1-nitrosourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

1,3-Bis(1-chloro-2-methylpropan-2-yl)-1-nitrosourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Bis(1-chloro-2-methylpropan-2-yl)-1-nitrosourea involves its interaction with molecular targets in biological systems. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Bis(1-chloro-2-methylpropan-2-yl)urea: Similar structure but lacks the nitroso group.

    1,3-Bis(1-chloro-2-methylpropan-2-yl)-1-thiourea: Contains a thiourea group instead of nitrosourea.

Uniqueness

1,3-Bis(1-chloro-2-methylpropan-2-yl)-1-nitrosourea is unique due to the presence of the nitroso group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications that similar compounds may not fulfill.

Eigenschaften

CAS-Nummer

13907-66-9

Molekularformel

C9H17Cl2N3O2

Molekulargewicht

270.15 g/mol

IUPAC-Name

1,3-bis(1-chloro-2-methylpropan-2-yl)-1-nitrosourea

InChI

InChI=1S/C9H17Cl2N3O2/c1-8(2,5-10)12-7(15)14(13-16)9(3,4)6-11/h5-6H2,1-4H3,(H,12,15)

InChI-Schlüssel

HVMPERYAKFEPQW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CCl)NC(=O)N(C(C)(C)CCl)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.